molecular formula C16H12Br2N2O4S B598503 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester CAS No. 1200130-73-9

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester

Cat. No.: B598503
CAS No.: 1200130-73-9
M. Wt: 488.15
InChI Key: VBGQPDOJCYHHEV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester is a useful research compound. Its molecular formula is C16H12Br2N2O4S and its molecular weight is 488.15. The purity is usually 95%.
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Properties

CAS No.

1200130-73-9

Molecular Formula

C16H12Br2N2O4S

Molecular Weight

488.15

IUPAC Name

methyl 1-(benzenesulfonyl)-5-bromo-2-(bromomethyl)pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C16H12Br2N2O4S/c1-24-16(21)14-12-7-10(18)9-19-15(12)20(13(14)8-17)25(22,23)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3

InChI Key

VBGQPDOJCYHHEV-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N(C2=NC=C(C=C12)Br)S(=O)(=O)C3=CC=CC=C3)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-benzenesulfonyl-5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester (121 g, 296 mmol), NBS (63 g, 354 mmol) and 1,1-azobis(cyclohexanecarbonitrile) (14.4 g, 59 mmol) in 1,2-dichloroethane (1.2 L) was heated under reflux for 90 minutes. The reaction mixture was allowed to cool to ambient temperature and washed with saturated aqueous sodium thiosulfate solution. The organic layer was dried (Na2SO4) then filtered. The filtrate was stirred with flash silica gel, filtered and the filtrate evaporated under reduced pressure. The resultant residue was triturated with diethyl ether/pentane (1:1) to afford the title compound as a white solid (130 g, 90%). 1H NMR (400 MHz, CDCl3): 8.47-8.46 (m, 4H), 7.64-7.64 (m, 1H), 7.54-7.53 (m, 2H), 5.67 (s, 2H), 4.00 (s, 3H).
Name
Quantity
63 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-azobis(cyclohexanecarbonitrile)
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of 1-benzenesulfonyl-5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester (0.42 g, 1.0 mmol) in 1,2-dichloroethane (9 mL) were added NBS (0.20 g, 1.1 mmol) and AIBN (30 mg, 0.2 mmol) and the reaction mixture was heated under reflux for 45 minutes. The reaction mixture was allowed to cool to ambient temperature and was diluted with pentane (4.0 mL), the solid was removed by filtration and the liquors were then concentrated in vacuo. The resultant residue was purified by chromatography (silica, 5 g cartridge, Si-SPE, 30-100% DCM in pentane) to afford the title compound as a white solid (0.46 g, 90%). LCMS (Method B): RT=4.55 min, M+H+=489.
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
90%

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